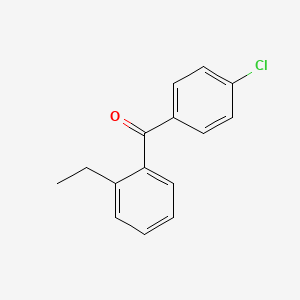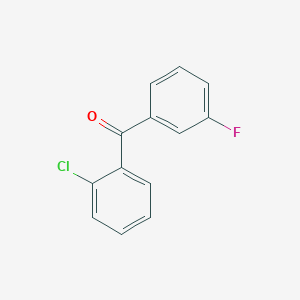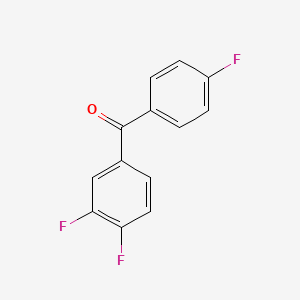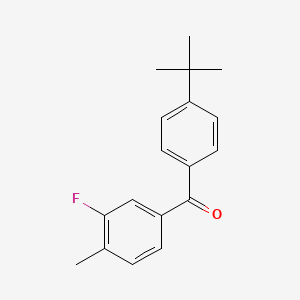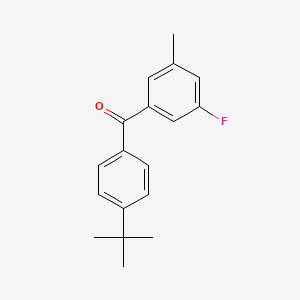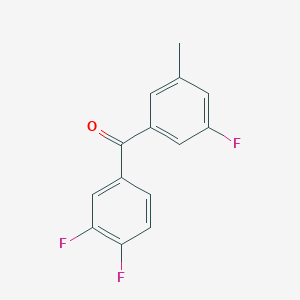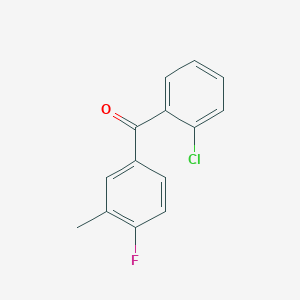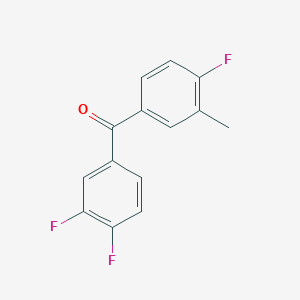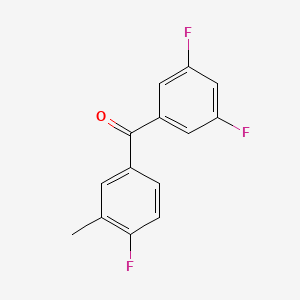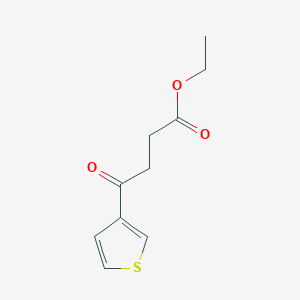
4-氧代-4-(3-噻吩基)丁酸乙酯
描述
Ethyl 4-oxo-4-(3-thienyl)butyrate: is an organic compound with the molecular formula C10H12O3S It is characterized by the presence of a thienyl group attached to a butyrate backbone, which includes a keto group at the fourth position
科学研究应用
Ethyl 4-oxo-4-(3-thienyl)butyrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.
安全和危害
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 4-oxo-4-(3-thienyl)butyrate can be synthesized through several methods. One common approach involves the reaction of 3-thiophenecarboxaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide . The reaction proceeds via a Knoevenagel condensation , followed by cyclization and subsequent esterification to yield the desired product.
Industrial Production Methods: In industrial settings, the production of Ethyl 4-oxo-4-(3-thienyl)butyrate may involve optimized reaction conditions to maximize yield and purity. This typically includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as distillation or recrystallization .
化学反应分析
Types of Reactions: Ethyl 4-oxo-4-(3-thienyl)butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include or .
Reduction: Reducing agents such as or are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like or in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
作用机制
The mechanism of action of Ethyl 4-oxo-4-(3-thienyl)butyrate involves its interaction with specific molecular targets and pathways. The thienyl group can engage in π-π interactions with aromatic residues in proteins, while the keto and ester groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Ethyl 4-oxo-4-(3-thienyl)butyrate can be compared with other similar compounds such as:
Ethyl 4-oxo-4-phenylbutyrate: Similar structure but with a phenyl group instead of a thienyl group.
Ethyl 4-oxo-4-(2-furyl)butyrate: Contains a furan ring instead of a thiophene ring.
Ethyl 4-oxo-4-(3-pyridyl)butyrate: Features a pyridine ring in place of the thiophene ring.
Uniqueness: The presence of the thienyl group in Ethyl 4-oxo-4-(3-thienyl)butyrate imparts unique electronic and steric properties, making it distinct from its analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.
属性
IUPAC Name |
ethyl 4-oxo-4-thiophen-3-ylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-2-13-10(12)4-3-9(11)8-5-6-14-7-8/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOHAAXPWQOPDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641866 | |
| Record name | Ethyl 4-oxo-4-(thiophen-3-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473693-79-7 | |
| Record name | Ethyl 4-oxo-4-(thiophen-3-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

